2-Chloro-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one
Overview
Description
2-Chloro-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one is a useful research compound. Its molecular formula is C11H18ClNO2 and its molecular weight is 231.72 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 2-Chloro-1-(6-oxa-2-azaspiro[4Similar compounds have been found to interact with the src homology 2 (sh2) domain-containing phosphatase 2 (shp2) which plays a role in cancers driven by receptor tyrosine kinases (rtk), neurofibromin-1 (nf-1), and kirsten rat sarcoma viral oncogene (kras) mutations .
Mode of Action
The exact mode of action of 2-Chloro-1-(6-oxa-2-azaspiro[4It’s likely that it interacts with its targets, possibly shp2, to interfere with their function .
Biochemical Pathways
The specific biochemical pathways affected by 2-Chloro-1-(6-oxa-2-azaspiro[4Based on the potential target shp2, it may influence pathways related to rtk, nf-1, and kras .
Result of Action
The molecular and cellular effects of 2-Chloro-1-(6-oxa-2-azaspiro[4Given its potential interaction with shp2, it may have implications in the treatment of cancers driven by rtk, nf-1, and kras mutations .
Properties
IUPAC Name |
2-chloro-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNO2/c1-9(12)10(14)13-6-5-11(8-13)4-2-3-7-15-11/h9H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMBGQYRCIROLFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2(C1)CCCCO2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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